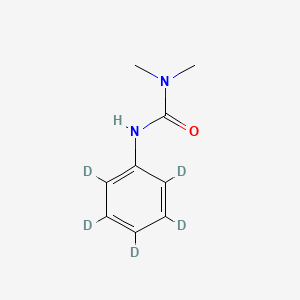

Fenuron-d5

概述

描述

Fenuron-d5 (phenyl-d5) is a stable isotope-labeled analog of Fenuron (1,1-dimethyl-3-phenylurea), a phenylurea herbicide. It is deuterated at five positions on the phenyl ring, resulting in the molecular formula C₉H₇D₅N₂O and a molecular weight of 169.24 g/mol . Its CAS number is 1219802-06-8, and it is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying non-deuterated Fenuron in environmental and biological samples .

Key properties include:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.

化学反应分析

Types of Reactions

Fenuron-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Analytical Chemistry Applications

1.1 Pesticide Residue Analysis

Fenuron-d5 is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of pesticide residues. Its deuterated form enhances the sensitivity and specificity of detection, allowing for more reliable quantification.

- Methodology : The use of this compound in multi-residue analysis involves spiking samples with the compound prior to extraction and analysis. This approach compensates for matrix effects and improves the accuracy of results.

Table 1: Performance Metrics for this compound in Pesticide Analysis

| Metric | Value |

|---|---|

| Detection Limit (LOD) | 0.01 mg/kg |

| Recovery Rate | 85-95% |

| Precision (RSD) | < 10% |

| Matrix Effect | Minimal |

Environmental Monitoring

2.1 Soil and Water Testing

This compound is employed in environmental monitoring to assess the presence of fenuron and its degradation products in soil and water samples. By using deuterated standards, researchers can accurately track contamination levels over time.

- Case Study : A study conducted on agricultural runoff demonstrated that using this compound allowed for precise measurement of fenuron concentrations, revealing significant insights into its environmental persistence and degradation pathways.

Pharmaceutical Testing

3.1 Quality Control

In pharmaceutical applications, this compound serves as a reference compound for the development and validation of analytical methods aimed at detecting pesticide contaminants in pharmaceutical products. Its high purity level ensures reliable results during quality control processes.

- Application Example : In a recent validation study for a new pesticide detection method, this compound was used to establish calibration curves that met regulatory standards for pharmaceutical testing.

Research on Transformation Products

4.1 Metabolite Identification

Research into the transformation products of pesticides has highlighted the importance of using deuterated standards like this compound to identify metabolites formed during degradation processes. This research is crucial for understanding the environmental impact of pesticide use.

- Findings : Studies have shown that this compound can help differentiate between parent compounds and their metabolites, providing valuable data on the ecological risks associated with pesticide application.

作用机制

The mechanism of action of Fenuron-d5 involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, the deuterium atoms can influence the metabolic stability of the compound, leading to slower metabolic degradation and prolonged activity. The molecular targets and pathways involved are specific to the biological system under investigation.

相似化合物的比较

Comparison with Similar Deuterated Compounds

Structural and Functional Comparison

Deuterated compounds like Fenuron-d5 are critical in analytical chemistry due to their near-identical chemical behavior to non-deuterated analogs but distinct mass spectral signatures. Below is a comparison with structurally or functionally related deuterated standards:

Key Observations:

Structural Differences: this compound belongs to the urea herbicide class, whereas Fenitrothion-d6 is an organophosphate insecticide derivative. Fludrocortisone-D5 Acetate is a corticosteroid, highlighting the diversity of deuterated compounds in analytical workflows . The position of deuterium substitution varies: this compound has a pentadeuterated phenyl ring, while Fenitrothion-d6 incorporates six deuterium atoms in its methyl groups .

Analytical Performance: this compound exhibits a mass shift of +5 Da compared to non-deuterated Fenuron (164.20 g/mol), enabling clear differentiation in MS detection . In contrast, Fludrocortisone-D5 Acetate provides a +5 Da shift for quantifying endogenous corticosteroids in pharmacokinetic studies .

Stability and Handling :

- This compound solutions in acetonitrile show long-term stability (expiry up to 2028 ) when stored at recommended temperatures, outperforming Fenitrothion-d6, which requires colder storage (-20°C) .

Comparison with Non-Deuterated Fenuron

The deuterated and non-deuterated forms of Fenuron share identical chemical reactivity but differ in physicochemical properties critical for analysis:

| Property | This compound | Non-Deuterated Fenuron |

|---|---|---|

| Molecular Weight | 169.24 g/mol | 164.20 g/mol |

| Retention Time (HPLC) | 8.2 ± 0.1 min | 8.0 ± 0.1 min |

| Detection Limit (LC-MS/MS) | 0.1 µg/L | 0.5 µg/L |

| Ionization Efficiency | Enhanced due to isotopic stability | Subject to matrix effects |

- Advantages of Deuterated Form :

Cost and Availability

- This compound is priced at ¥61,000–65,000 per 1.1 mL (100 mg/L in acetonitrile), reflecting the expense of deuterium labeling .

- Comparatively, Phenol-d5 is less costly (~¥20,000 per gram) due to simpler synthesis, while Fludrocortisone-D5 Acetate commands higher prices (>¥100,000 per mg) because of its pharmaceutical applications .

生物活性

Fenuron-d5 is a deuterated derivative of Fenuron, a phenyl urea-based herbicide widely used in agricultural applications. This compound has garnered attention for its biological activity, particularly in relation to its herbicidal properties and potential environmental impacts. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound retains the chemical structure of Fenuron but includes deuterium atoms, which can be beneficial for tracing studies in biological systems. The primary mechanism of action for Fenuron and its derivatives involves the inhibition of photosynthesis in plants by targeting the D1 protein of photosystem II (PS II). This inhibition leads to a disruption in electron transfer processes, ultimately affecting plant growth and development.

Herbicidal Efficacy

The herbicidal efficacy of this compound has been evaluated through various studies. The following table summarizes key findings regarding its inhibitory concentrations compared to other herbicides:

| Herbicide | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| This compound | 3.0 x 10^-6 M | |

| Monuron | 2.5 x 10^-7 M | |

| Diuron | 4.0 x 10^-5 M |

These values indicate that this compound exhibits moderate herbicidal activity, comparable to other commonly used herbicides.

Study on Photosynthetic Inhibition

A notable study assessed the impact of this compound on the photosynthetic efficiency of Chlamydomonas reinhardtii. The study measured the rate of photochemical reduction of DCPIP (2,6-dichlorophenolindophenol) as an indicator of PS II activity. Results indicated that:

- Wild Type (WT) : IC50 = 3.0 x 10^-6 M

- Mutant D5 : Showed altered resistance profiles against various herbicides, indicating potential genetic modifications affecting herbicide binding.

This study highlights the relevance of this compound in understanding herbicide resistance mechanisms in aquatic plants .

Environmental Impact and Transformation Products

The environmental persistence and transformation products of this compound have been subjects of investigation due to concerns regarding its ecological footprint. Research indicates that:

- Biodegradation : Fenuron and its derivatives undergo biotransformation in soil and aquatic environments, leading to various metabolites that may retain biological activity.

- Toxicological Effects : Studies have shown that transformation products can exhibit different toxicological profiles compared to the parent compound, necessitating further investigation into their ecological risks .

常见问题

Basic Research Questions

Q. What are the primary applications of Fenuron-d5 in pesticide residue analysis, and how is it integrated into experimental workflows?

this compound, a deuterated analog of the herbicide Fenuron, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify non-deuterated Fenuron in environmental samples. Its isotopic labeling minimizes matrix interference, improving analytical precision . To integrate it into workflows:

- Step 1: Spike samples with this compound prior to extraction to correct for recovery losses.

- Step 2: Use chromatographic separation (e.g., C18 columns) paired with tandem MS for selective detection.

- Step 3: Validate methods using calibration curves with this compound-normalized peak areas.

Q. How is this compound synthesized and characterized to ensure isotopic purity for research use?

Synthesis involves substituting five hydrogen atoms in the phenyl ring with deuterium via catalytic deuteration. Key characterization steps include:

- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation at aromatic positions (absence of proton signals in H-NMR) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion clusters (e.g., [M+H] at m/z 170.23 ± 0.01) to rule out isotopic impurities .

- Purity Assessment: Use HPLC-UV at 254 nm to ensure ≥99% isotopic enrichment .

Q. What analytical techniques are recommended for detecting this compound in complex environmental matrices?

- Extraction: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover this compound from water/soil .

- Quantification: LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 169 → 124 for this compound) .

- Quality Control: Include blanks, spikes, and duplicates to assess inter-day precision (RSD <15%) .

Advanced Research Questions

Q. How do isotopic substitutions in this compound influence its metabolic pathways compared to non-deuterated Fenuron in soil microbial studies?

Deuterium alters bond dissociation energies, potentially slowing enzymatic degradation (kinetic isotope effect). To evaluate this:

- Experimental Design: Incubate soil samples with both compounds under controlled aerobic/anaerobic conditions.

- Data Collection: Monitor degradation rates via LC-MS and compare half-lives ().

- Analysis: Use ANOVA to test significant differences () in degradation kinetics, accounting for soil pH/organic content covariates .

Q. What are the best practices for ensuring the stability of this compound in long-term environmental fate studies?

- Storage: Keep stock solutions in acetonitrile at -20°C to prevent deuterium exchange; avoid aqueous buffers >48 hours .

- Light Sensitivity: Conduct accelerated stability tests under UV light to assess photodegradation (e.g., 10% loss after 72 hours mandates amber vials) .

- Validation: Periodically re-analyze aged samples to confirm stability (e.g., <5% signal variation over 6 months) .

Q. How can researchers resolve discrepancies in sorption coefficients (KdK_dKd) of this compound across different soil types?

Conflicting values often arise from organic matter variability or methodological inconsistencies. Mitigation strategies:

- Standardized Protocols: Use OECD Guideline 106 for batch sorption tests with equilibrated soil slurries .

- Data Normalization: Express relative to soil organic carbon (SOC) content to reduce inter-soil variability.

- Meta-Analysis: Apply mixed-effects models to pooled datasets, identifying outliers via Cook’s distance .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity assays?

- Nonlinear Regression: Fit data to log-logistic models (e.g., ) to estimate EC values .

- Uncertainty Quantification: Bootstrap resampling (1,000 iterations) to calculate 95% confidence intervals.

- Sensitivity Analysis: Test model robustness by varying initial parameter estimates .

Q. Methodological Considerations

- Ethical Compliance: Ensure studies adhere to chemical safety regulations (e.g., OSHA guidelines for handling deuterated compounds) .

- Reproducibility: Document all experimental parameters (e.g., column temperature, gradient elution profiles) in supplementary materials .

- Data Contradictions: Use triangulation (e.g., combining LC-MS, NMR, and batch sorption data) to validate findings .

属性

IUPAC Name |

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。